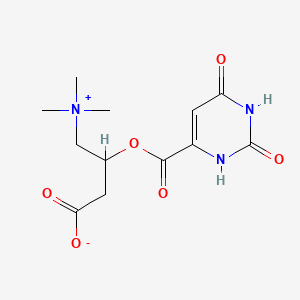
Biotin-X Cadaverine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Biotin-X Cadaverine, also known as 5-(((N-(Biotinoyl)amino)hexanoyl)amino)pentylamine, is a biotinylated derivative of cadaverine. This compound is widely used in biochemical and molecular biology applications due to its ability to label proteins, peptides, and nucleotides. The biotin moiety allows for strong binding to avidin or streptavidin, facilitating detection and purification processes.
科学的研究の応用
Biotin-X Cadaverine has a wide range of applications in scientific research:
Biochemistry: Used for labeling proteins and peptides, facilitating their detection and purification.
Molecular Biology: Employed in assays to study protein-protein interactions, enzyme activities, and cellular processes.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.
Industry: Applied in the production of biotinylated products for various biochemical assays and research tools.
作用機序
Biotin and its derivatives can be conjugated to many biomolecules without significantly altering the biological activity of the target molecules since biotin is relatively a small molecule . A biopolymer (such as proteins) can react with several molecules of biotin that, in turn, can each bind one avidin .
Safety and Hazards
将来の方向性
The most promising strategies for cadaverine synthesis involve using green chemical and bioconversion technologies . The review focuses on the progress and strategies towards the green chemical synthesis and biosynthesis of cadaverine . The specific biosynthetic pathways of cadaverine from different substrates are addressed .
準備方法
Synthetic Routes and Reaction Conditions
Biotin-X Cadaverine is synthesized through a multi-step process involving the conjugation of biotin to cadaverine. The synthesis typically involves the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active ester.
Conjugation with Cadaverine: The activated biotin is then reacted with cadaverine in the presence of a base to form this compound. The reaction is carried out under mild conditions to preserve the integrity of both biotin and cadaverine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Activation: Biotin is activated in large reactors using EDC or similar coupling agents.
Conjugation and Purification: The activated biotin is conjugated with cadaverine, and the product is purified using chromatographic techniques to ensure high purity and yield.
化学反応の分析
Biotin-X Cadaverine undergoes various chemical reactions, including:
Substitution Reactions: The primary amine group of cadaverine can participate in substitution reactions with activated carboxylic acids or esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Cross-linking Reactions: this compound can form cross-links with proteins and peptides through its amine group, facilitated by reagents like EDC.
Common reagents and conditions used in these reactions include:
EDC: Used for activating carboxylic acids for amine coupling.
Bases: Such as sodium hydroxide or triethylamine, used to facilitate the conjugation reactions.
類似化合物との比較
Biotin-X Cadaverine can be compared with other biotinylated compounds such as:
Biotin-XX Cadaverine: Similar to this compound but with a longer spacer, providing even greater flexibility and reduced steric hindrance.
Biocytin: A biotinylated lysine derivative used for similar applications but with different spacer properties.
Biotinylated Polyamines: Other biotinylated polyamines like biotin-spermidine and biotin-spermine, which offer different spacer lengths and binding properties.
This compound is unique due to its optimal spacer length, providing a balance between flexibility and binding efficiency, making it a versatile tool in various biochemical and molecular biology applications.
特性
CAS番号 |
916165-67-8 |
|---|---|
分子式 |
C23H40F3N5O5S |
分子量 |
555.65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



